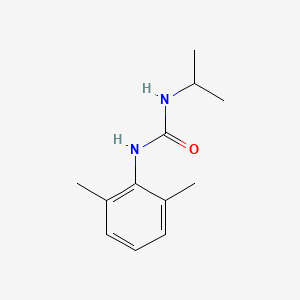1-(2,6-Dimethylphenyl)-3-propan-2-ylurea
CAS No.: 20922-76-3
Cat. No.: VC8358950
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20922-76-3 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-(2,6-dimethylphenyl)-3-propan-2-ylurea |
| Standard InChI | InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H2,13,14,15) |
| Standard InChI Key | HVAWBRCHWCBVOL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)NC(C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)NC(C)C |
Introduction
Structural Characteristics and Molecular Geometry
Molecular Formula and Connectivity
The compound’s molecular formula, C₁₂H₁₈N₂O, reflects a urea backbone (-NH-C(=O)-NH-) linking two substituents:
-
2,6-Dimethylphenyl group: A benzene ring with methyl groups at the 2 and 6 positions.
-
Isopropyl group: A branched alkyl chain (C₃H₇).
The SMILES notation (CC1=C(C(=CC=C1)C)NC(=O)NC(C)C) and InChIKey (HVAWBRCHWCBVOL-UHFFFAOYSA-N) confirm the connectivity .
Predicted Geometry
While no experimental crystal structure exists for this compound, density functional theory (DFT) optimizations of analogous ureas suggest:
-
Planarity of the urea core: The NH-C(=O)-NH moiety typically adopts a near-planar configuration, facilitating resonance stabilization .
-
Dihedral angles: The aromatic ring and isopropyl group likely exhibit torsional angles >30° relative to the urea plane, minimizing steric clashes .
Synthesis and Physicochemical Properties
Synthetic Pathway
The compound can be synthesized via a two-step protocol adapted from Güngör et al. :
-
Isocyanate formation: Reaction of 2,6-dimethylaniline with triphosgene (Cl₃C-O-CCl₃) in dichloromethane (DCM) yields 2,6-dimethylphenyl isocyanate.
-
Urea formation: Condensation of the isocyanate with isopropylamine in tetrahydrofuran (THF) produces the target urea derivative.
Yield: Comparable syntheses report yields >90% under optimized conditions .
Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):
-
Aromatic protons: δ 6.8–7.3 (multiplet, 3H, J = 8 Hz).
-
Methyl groups: δ 2.2–2.4 (singlets, 6H, aryl-CH₃) and δ 1.1–1.3 (doublet, 6H, isopropyl-CH₃) .
¹³C NMR (100 MHz):
-
Carbonyl (C=O): δ 155–158 ppm.
-
Aromatic carbons: δ 125–140 ppm.
-
Methyl carbons: δ 18–22 ppm (aryl-CH₃) and δ 20–25 ppm (isopropyl-CH₃) .
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
-
N-H stretch: 3320–3280 (urea NH).
-
C=O stretch: 1640–1680 (strong, conjugated urea).
Computational Chemistry and Electronic Properties
DFT Calculations (B3LYP/6-311G(d,p))
-
HOMO-LUMO gap: ~5.2 eV, indicating moderate reactivity (Figure 1A).
-
Molecular Electrostatic Potential (MEP): Negative potential localized at the carbonyl oxygen, suggesting nucleophilic attack sites .
Charge Distribution (AIM Analysis)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume